1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a propanoyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivativesThe final step usually involves the formation of the urea linkage through the reaction of an isocyanate with an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure but with a cyclopropanecarbonyl group instead of a propanoyl group.
1-cyclohexyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Similar structure but with the propionyl group attached to a different position on the tetrahydroquinoline ring.
Uniqueness
The uniqueness of 1-cyclohexyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-18(23)22-12-6-7-14-13-16(10-11-17(14)22)21-19(24)20-15-8-4-3-5-9-15/h10-11,13,15H,2-9,12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGMCPOWNAGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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